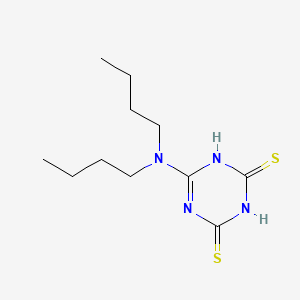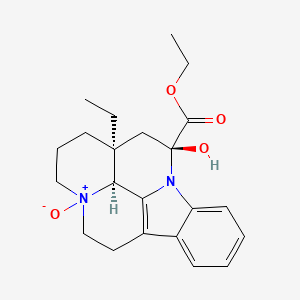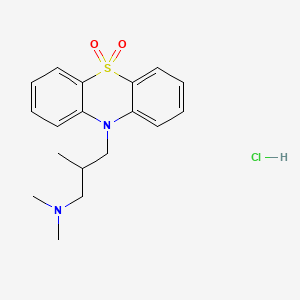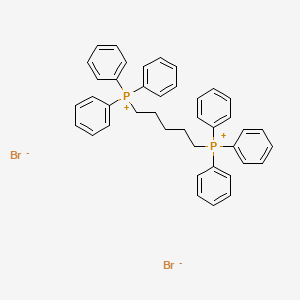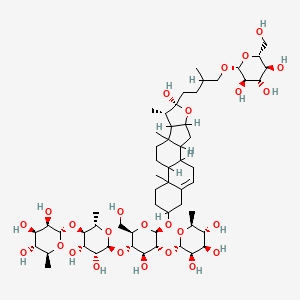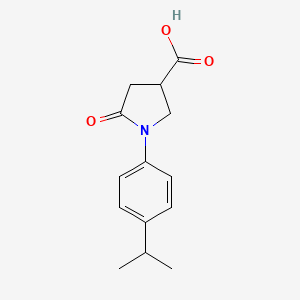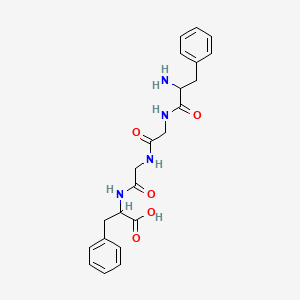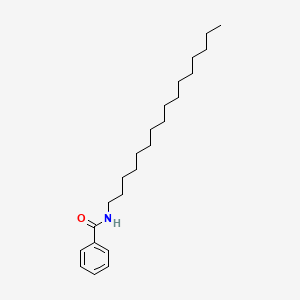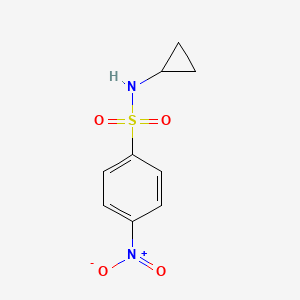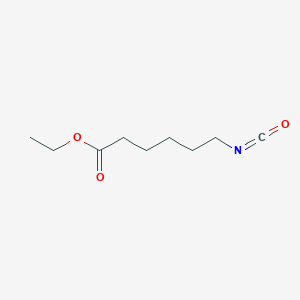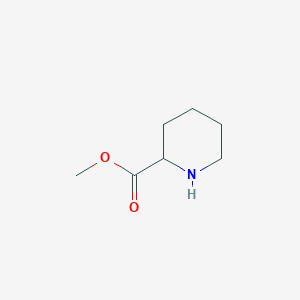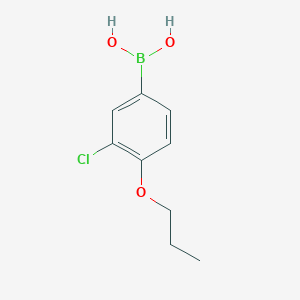![molecular formula C16H32O5Si B1587022 3-[三(1-甲基乙氧基)硅烷基]丙基甲基丙烯酸酯 CAS No. 80750-05-6](/img/structure/B1587022.png)
3-[三(1-甲基乙氧基)硅烷基]丙基甲基丙烯酸酯
描述
METHACRYLOXYPROPYLTRIISOPROPOXYSILANE is a chemical compound with the molecular formula C16H32O5Si. It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its ability to act as a coupling agent, which helps in improving the adhesion between organic and inorganic materials .
科学研究应用
METHACRYLOXYPROPYLTRIISOPROPOXYSILANE has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent to improve the adhesion between different materials.
Biology: Employed in the modification of surfaces for biological assays.
Medicine: Utilized in the development of medical devices and drug delivery systems.
Industry: Applied in the production of coatings, adhesives, and sealants.
作用机制
Target of Action
The primary target of 3-[Tris(1-methylethoxy)silyl]propyl methacrylate is the surface of various substrates, particularly plastic surfaces . This compound is designed to modify these surfaces and improve their properties, such as adhesion and stability .
Mode of Action
3-[Tris(1-methylethoxy)silyl]propyl methacrylate interacts with its targets through a process known as grafting polymerization . This involves the formation of covalent bonds between the methacrylate group of the compound and the substrate surface . The result is a modified surface with improved properties .
Biochemical Pathways
It is known that the compound undergoes polymerization, a process that involves the formation of large molecules called polymers from smaller monomer units . This process can affect various biochemical pathways, particularly those involved in material synthesis and degradation.
Result of Action
The primary result of the action of 3-[Tris(1-methylethoxy)silyl]propyl methacrylate is the modification of substrate surfaces. This includes improved adhesion, stability, and potentially other properties depending on the specific application . These effects are molecular in nature, involving changes to the chemical structure of the substrate surface.
Action Environment
The action of 3-[Tris(1-methylethoxy)silyl]propyl methacrylate can be influenced by various environmental factors. For example, the presence of moisture can potentially affect the polymerization process . Additionally, the compound’s efficacy and stability can be influenced by factors such as temperature, pH, and the presence of other chemicals .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of METHACRYLOXYPROPYLTRIISOPROPOXYSILANE typically involves the reaction of 3-(chloromethyl)propyltrimethoxysilane with methacrylic acid under suitable conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of METHACRYLOXYPROPYLTRIISOPROPOXYSILANE involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound with high purity .
化学反应分析
Types of Reactions
METHACRYLOXYPROPYLTRIISOPROPOXYSILANE undergoes various types of chemical reactions, including:
Polymerization: It can polymerize to form polymers with improved mechanical properties and adhesion.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanol groups.
Common Reagents and Conditions
Polymerization: Common reagents include initiators such as azobisisobutyronitrile (AIBN) and conditions typically involve elevated temperatures.
Hydrolysis: Water or moisture is the primary reagent, and the reaction can occur under ambient conditions.
Major Products Formed
Polymerization: The major products are polymers with enhanced properties.
Hydrolysis: The major products are silanol groups and methacrylic acid.
相似化合物的比较
Similar Compounds
Uniqueness
METHACRYLOXYPROPYLTRIISOPROPOXYSILANE is unique due to its specific combination of methacrylate and silyl groups, which provide it with both polymerization and coupling capabilities. This makes it particularly useful in applications requiring strong adhesion and durable polymeric materials .
属性
IUPAC Name |
3-tri(propan-2-yloxy)silylpropyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O5Si/c1-12(2)16(17)18-10-9-11-22(19-13(3)4,20-14(5)6)21-15(7)8/h13-15H,1,9-11H2,2-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPNMYQJQQGAJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O[Si](CCCOC(=O)C(=C)C)(OC(C)C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101001458 | |
| Record name | 3-{Tris[(propan-2-yl)oxy]silyl}propyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101001458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80750-05-6 | |
| Record name | Methacryloxypropyltriisopropoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80750-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Tris(1-methylethoxy)silyl)propyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080750056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-{Tris[(propan-2-yl)oxy]silyl}propyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101001458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[tris(1-methylethoxy)silyl]propyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.285 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



